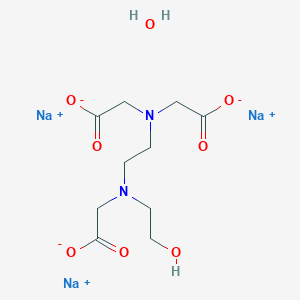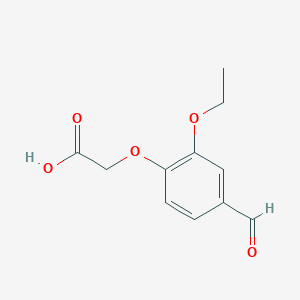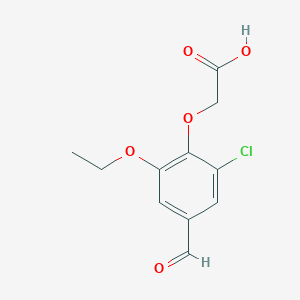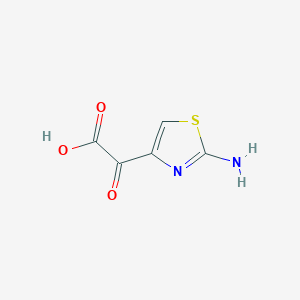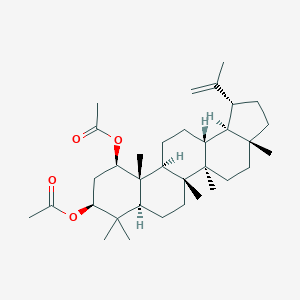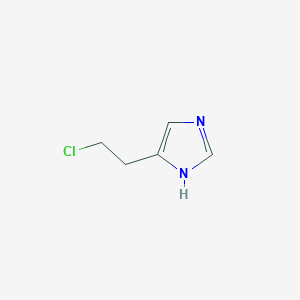
4-(2-chloroethyl)-1H-imidazole
Descripción general
Descripción
Imidazole is a heterocyclic compound and it’s a part of many important biologically active compounds. The chloroethyl group in “4-(2-chloroethyl)-1H-imidazole” could potentially make this compound reactive .
Molecular Structure Analysis
The molecular structure of “4-(2-chloroethyl)-1H-imidazole” would consist of an imidazole ring with a 2-chloroethyl group attached to one of the carbon atoms. The exact structure and properties would depend on the specific location and orientation of this group .Chemical Reactions Analysis
As a chloroethyl compound, “4-(2-chloroethyl)-1H-imidazole” could potentially undergo reactions typical of alkyl halides, such as substitution or elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(2-chloroethyl)-1H-imidazole” would depend on its exact structure. As a chloroethyl compound, it would likely be relatively non-polar and could potentially have some degree of water solubility .Aplicaciones Científicas De Investigación
Antileukemic Agent Synthesis
4-(2-chloroethyl)-1H-imidazole derivatives have been explored in the synthesis of antileukemic agents. For example, the compound 5(or 4)-[3,3-bis(2-chloroethyl)-1-triazeno]imidazole-4(or 5)-carboxamide (II, NSC-82196) exhibits antileukemic properties. This compound is unstable but can be prepared in good yield under controlled conditions and has potential in antileukemic therapy (Shealy, Krauth, Holum, & Fitzgibbon, 1968).
Spectroscopic Analysis and Molecular Docking
Imidazole derivatives, including those with a 2-chloroethyl group, have been subject to detailed spectroscopic characterization and reactivity studies. Spectroscopic methods like IR, FT-Raman, and NMR have been used to study these compounds. Additionally, molecular dynamics simulations and molecular docking procedures have shown the potential antimicrobial activity of these compounds against bacteria (Thomas et al., 2018).
Broad-Spectrum Antitumor Agent Development
The synthesis of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one has shown curative activity against leukemia. This compound acts as a prodrug modification of acyclic triazene and has demonstrated promising results in antitumor applications (Stevens et al., 1984).
Corrosion Inhibition in Steel
Imidazole derivatives, including those with chloroethyl groups, have been studied for their corrosion inhibition properties on steel. These compounds have shown high resistance and behave as mixed-type inhibitors, providing significant protection against corrosion (Ouakki et al., 2019).
Synthesis of Complex Arylated Imidazoles
Research has been conducted on the synthesis of complex arylated imidazoles, where all three C-H bonds of the imidazole core can be arylated in a regioselective and sequential manner. This synthesis process is significant for the development of pharmaceuticals and molecular functional materials (Joo, Touré, & Sames, 2010).
Anticancer Drug Development
Research has been conducted on designing potent anticancer agents based on the 1-(3′,4′,5′-trimethoxyphenyl)-2-aryl-1H-imidazole scaffold. These compounds have shown significant activity against various cancer cell lines and are promising candidates for further preclinical evaluation (Romagnoli et al., 2016).
Applications in Medicinal Chemistry
The imidazole ring, including its derivatives with chloroethyl groups, has been widely used in medicinal chemistry due to its broad bioactivities. These compounds have been employed as anticancer, antifungal, antibacterial, and other medicinal agents, demonstrating their versatility in pharmaceutical applications (Zhang et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
4-(2-chloroethyl)-1H-imidazole is an alkylating agent, a class of compounds that includes nitrogen mustards . Alkylating agents primarily target DNA, the genetic material of cells . They bind to DNA and cause cross-linking, which prevents the DNA from being correctly copied during cell division . This disrupts the cell’s normal function and can lead to cell death .
Mode of Action
The compound works by forming electrophilic substances when dissolved in aqueous solution and triggering alkylation of nucleophilic functional groups on macromolecules . The cytotoxicity of this class occurs mainly by alkylation reaction with the DNA molecule . Depending on the drug, such alkylation can occur only on one base, or on two bases within the same strand inducing crosslinking, or can occur on two bases from the complementary strands inducing interstrand crosslink . This prevents the separation of two DNA strands during replication and thereby halts cell division .
Biochemical Pathways
The biochemical pathways affected by 4-(2-chloroethyl)-1H-imidazole are those involved in DNA replication and cell division . By causing cross-linking in the DNA, the compound disrupts these processes, leading to errors in DNA replication that the cell cannot repair . This can trigger programmed cell death, or apoptosis, a mechanism the body uses to remove damaged or abnormal cells .
Pharmacokinetics
The pharmacokinetics of alkylating agents like 4-(2-chloroethyl)-1H-imidazole can vary widely and are influenced by many factors . These agents are often administered orally or intravenously . They are distributed throughout the body and can cross biological barriers, such as the blood-brain barrier . Metabolism typically occurs in the liver, and the compounds are excreted in the urine . The half-life, or the time it takes for the concentration of the drug to decrease by half in the body, can vary .
Result of Action
The primary result of the action of 4-(2-chloroethyl)-1H-imidazole is the death of rapidly dividing cells, such as cancer cells . By disrupting DNA replication, the compound prevents these cells from dividing and growing . This can lead to shrinkage of tumors and a reduction in the symptoms of cancer .
Action Environment
The action of 4-(2-chloroethyl)-1H-imidazole can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and therefore its ability to reach its target . Additionally, the presence of other substances, such as proteins or other drugs, can affect the compound’s distribution and metabolism . The compound’s stability and efficacy can also be affected by temperature and light .
Propiedades
IUPAC Name |
5-(2-chloroethyl)-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2/c6-2-1-5-3-7-4-8-5/h3-4H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBSKUABXVDRGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80330256 | |
| Record name | 4-(2-chloroethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chloroethyl)-1H-imidazole | |
CAS RN |
13518-55-3 | |
| Record name | 4-(2-chloroethyl)-1H-imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80330256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



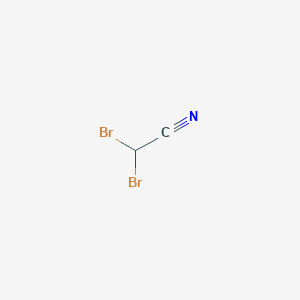


![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)



